

Technical Guide: Physicochemical Profiling of 5-Chloro-2-(difluoromethyl)phenol

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Compound of Interest

Compound Name: 5-Chloro-2-(difluoromethyl)phenol

Cat. No.: B13243824

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Executive Summary

5-Chloro-2-(difluoromethyl)phenol (CAS: 1261795-78-1) is a specialized fluorinated intermediate used primarily in the synthesis of agrochemicals and pharmaceutical bioisosteres. Its physicochemical behavior is defined by the interplay between the acidic phenolic hydroxyl group, the lipophilic chlorine substituent, and the unique difluoromethyl (

) moiety.

Unlike the trifluoromethyl (

) group, the

group acts as a lipophilic hydrogen bond donor, significantly influencing the molecule's solvation shell and receptor binding affinity. This guide details the solubility profile and partition coefficients essential for formulation and assay development.

Physicochemical Specifications

The following data aggregates calculated consensus values and available experimental surrogates for this specific isomer.

Property	Value / Range	Confidence	Notes
CAS Number	1261795-78-1	High	Specific to 5-Cl-2-CHF ₂ isomer.
Molecular Formula		High	MW: 178.56 g/mol .
Predicted LogP	2.7 – 3.1	Med-High	Lower than analog (3.4).
Predicted pKa	8.2 ± 0.4	High	More acidic than phenol (10.0) due to EWG effects.
H-Bond Donors	2	High	Phenolic -OH and (weak donor).
Physical State	Solid / Low-melting solid	Med	Likely crystalline or waxy solid at RT.

Solubility Analysis

Aqueous Solubility & pH Dependence

As a substituted phenol, the solubility of **5-Chloro-2-(difluoromethyl)phenol** is strictly pH-dependent.

- Neutral State (pH < 7): The molecule exists in its protonated, neutral form. Aqueous solubility is low (estimated), governed by the lipophilicity of the chloro- and difluoromethyl- groups.
- Ionized State (pH > 9): Above its pKa (~8.2), the phenolic proton dissociates, forming the phenolate anion. This species is highly water-soluble due to charge solvation.

Organic Solubility

The compound exhibits high solubility in polar aprotic and protic organic solvents, making them suitable for stock solution preparation.

- Preferred Solvents: DMSO (), Methanol, Ethanol, Acetonitrile.
- Extraction Solvents: Dichloromethane (DCM), Ethyl Acetate.

The "Lipophilic H-Bond Donor" Effect

The

group is unique; unlike the chemically inert

, the proton in

is sufficiently acidic to act as a weak hydrogen bond donor. This increases solubility in acceptors like DMSO compared to perfluorinated analogs.

Lipophilicity (LogP vs. LogD) Partition Coefficient (LogP)

The LogP (partitioning of the neutral species between octanol and water) is estimated at 2.9.

- Contribution Analysis:
 - Phenol core: ~1.5
 - 5-Chloro substituent: +0.71
 - 2-Difluoromethyl substituent: +0.6 to +0.8 (Less lipophilic than due to H-bonding capability).

Distribution Coefficient (LogD)

For ionizable compounds, LogD is the relevant metric at physiological pH.

- At pH 7.4: Since the pKa is ~8.2, a fraction of the compound exists as the anion. The

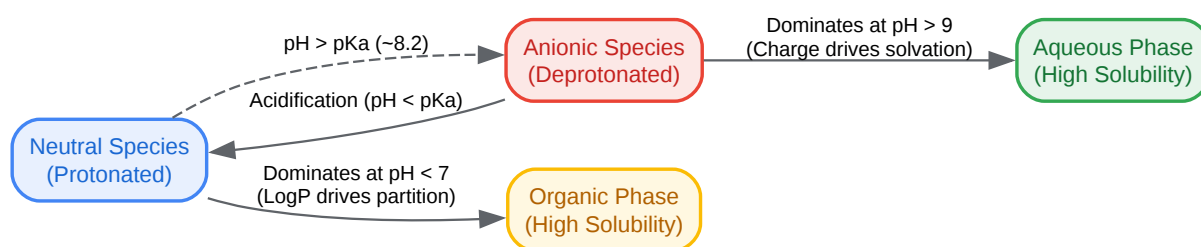
will be slightly lower than the LogP, likely around 2.5 – 2.7.

- At pH 10: The compound is fully ionized;

drops precipitously (typically < 0), driving the molecule into the aqueous phase.

Visualization: pH-Dependent Partitioning

The following diagram illustrates the relationship between pH, ionization, and phase distribution.



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Caption: Phase distribution logic. At $\text{pH} < \text{pKa}$, the neutral species partitions into organic solvents. At $\text{pH} > \text{pKa}$, ionization drives aqueous solubility.

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this protocol for definitive solubility data.

- Preparation: Weigh 5 mg of **5-Chloro-2-(difluoromethyl)phenol** into a 4 mL glass vial.
- Solvent Addition: Add 1.0 mL of buffer (e.g., pH 7.4 PBS) or water.
- Equilibration:
 - Seal vial tightly.
 - Shake at 25°C for 24 hours (orbital shaker at 300 rpm).

- Note: If solid dissolves completely, add more compound until saturation is visible.
- Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 μm PVDF filter (pre-saturated).
- Quantification:
 - Dilute the filtrate with 50:50 Acetonitrile:Water.
 - Analyze via HPLC-UV (270 nm) against a standard curve prepared in DMSO/ACN.

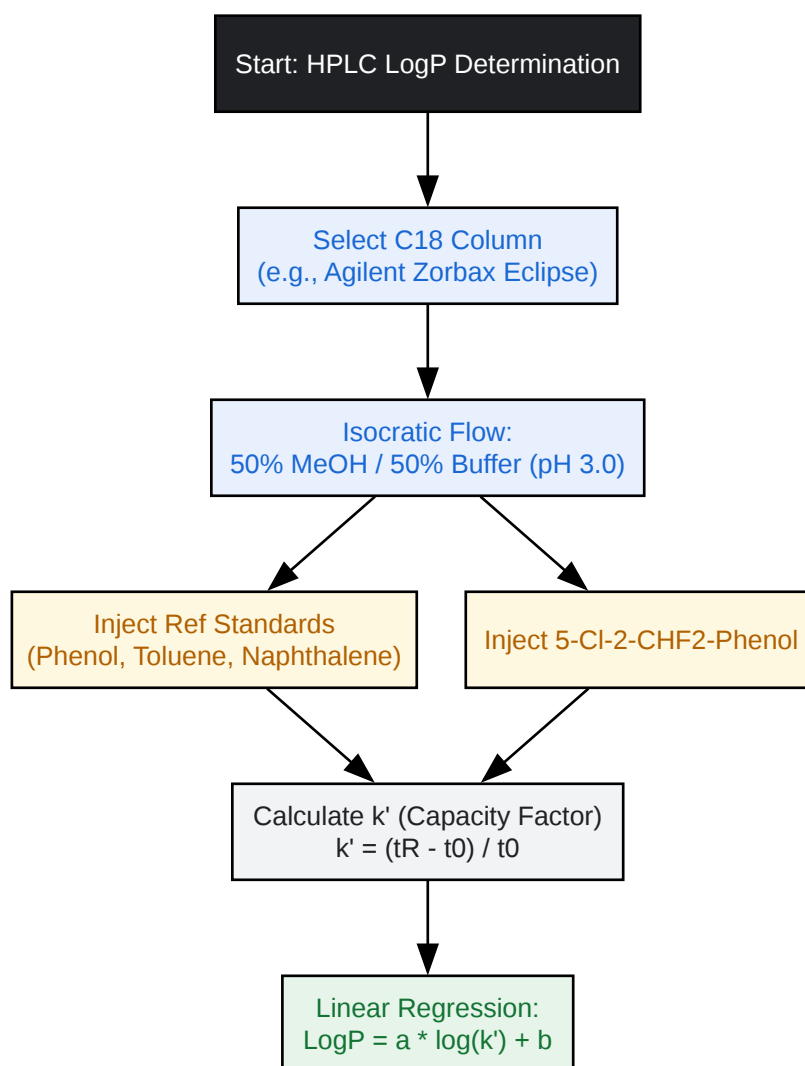
Protocol B: Potentiometric pKa Determination

Use this to validate the ionization point.

- Setup: Use a potentiometric titrator (e.g., Sirius T3 or similar).
- Sample: Dissolve ~1 mg of compound in a minimal amount of Methanol (co-solvent is often required due to low aqueous solubility).
- Titration:
 - Titrate with 0.1 M KOH from pH 2 to pH 12.
 - Perform a "blank" titration with just the solvent system.
- Calculation: The Yasuda-Shedlovsky extrapolation is used to determine aqueous pKa from the co-solvent data.
 - Expectation: Inflection point around pH 8.2.

Protocol C: HPLC-Based LogP Estimation

Rapid screening method using retention time correlation.



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Caption: HPLC workflow for rapid LogP estimation using reference standards to build a calibration curve.

Applications & Implications

- Bioisosterism: The **5-Chloro-2-(difluoromethyl)phenol** scaffold is often used to replace 2-nitrophenols or 2-chlorophenols to modulate metabolic stability (blocking metabolic soft spots) while maintaining H-bond donor capability.
- Agrochemicals: The

group provides a "middle ground" of lipophilicity, often improving systemic transport in plants compared to the highly lipophilic

analogs.

- Handling: Due to the acidic nature, avoid storing in basic buffers for long periods unless the salt form is desired. Ensure containers are sealed to prevent hygroscopic absorption if in salt form.

References

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